molecular formula C14H17NO5 B12314599 N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)valine

N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)valine

Cat. No.: B12314599
M. Wt: 279.29 g/mol
InChI Key: KBPKRXAQQHHLFI-UHFFFAOYSA-N
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Description

(2S)-2-[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]-3-methylbutanoic acid is a complex organic compound with a unique structure that includes a benzodioxin ring and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the benzodioxin ring through a cyclization reaction, followed by the introduction of the formamido group via a formylation reaction. The final step involves the addition of the methylbutanoic acid moiety under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2S)-2-[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]-3-methylbutanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-8(2)12(14(17)18)15-13(16)11-7-19-9-5-3-4-6-10(9)20-11/h3-6,8,11-12H,7H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPKRXAQQHHLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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